![molecular formula C27H24N2O4 B2662602 2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 897617-76-4](/img/structure/B2662602.png)
2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide
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Description
2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EMAQ, and it is a member of the quinoline family of compounds.
Scientific Research Applications
Metabolic Studies in Herbicides
One area of research involving similar compounds is the study of metabolism of herbicides in liver microsomes. For example, Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes. Although not directly related to the specified chemical, this research provides insights into how similar compounds might be metabolized in biological systems (Coleman, Linderman, Hodgson, & Rose, 2000).
Structural and Fluorescence Studies
The structural aspects and properties of similar compounds have been studied, with Karmakar et al. (2007) investigating amide-containing isoquinoline derivatives. They explored how these compounds form gels and crystalline salts with different acids and reported their fluorescence properties (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial Applications
Synthesis and characterization of new quinazolines as potential antimicrobial agents have been a focus area, as reported by Desai et al. (2007). These compounds, while different, share structural similarities and have been tested for antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).
Synthesis of Novel Derivatives for Pharmacological Studies
Bhambi et al. (2010) synthesized novel derivatives related to quinoline for potential biological activities. This research could provide a foundation for understanding the synthesis and applications of similar compounds in pharmacology (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010).
properties
IUPAC Name |
2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-3-18-11-13-19(14-12-18)26(31)23-16-29(24-10-5-4-9-22(24)27(23)32)17-25(30)28-20-7-6-8-21(15-20)33-2/h4-16H,3,17H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRCFOUQAPATRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide |
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